molecular formula C8H7F2NO B8136462 2',5'-Difluoroacetophenone oxime

2',5'-Difluoroacetophenone oxime

Cat. No.: B8136462
M. Wt: 171.14 g/mol
InChI Key: PNDLMUZXCOMQSH-WZUFQYTHSA-N
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Description

2',5'-Difluoroacetophenone oxime, with the CAS Number 149773-87-5 and molecular formula C₈H₇F₂NO, is a fine chemical building block of interest in advanced organic synthesis and medicinal chemistry research . As an acetophenone oxime derivative, this compound belongs to a class of molecules known for their utility as nucleophiles and intermediates in constructing more complex molecular architectures. Oximes are prominently investigated in pharmaceutical research for their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, which include certain pesticides and nerve agents . While established oximes like pralidoxime are standard antidotes, research into novel structures like difluoro-substituted oximes is crucial for developing reactivators with a broader spectrum of effectiveness against different OP agents . The incorporation of fluorine atoms at the 2' and 5' positions of the acetophenone ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for exploring structure-activity relationships. Researchers may employ this compound in developing new therapeutic candidates or as a model compound in studying reaction mechanisms and metabolic pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(NZ)-N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(11-12)7-4-6(9)2-3-8(7)10/h2-4,12H,1H3/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDLMUZXCOMQSH-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reagents : 2',5'-Difluoroacetophenone, hydroxylamine hydrochloride, potassium hydroxide (KOH), ethanol/water solvent.

  • Conditions : Reflux at 60–80°C for 3–6 hours, followed by neutralization and crystallization.

  • Mechanism :

    R-C=O + NH2OH\cdotpHClbaseR-C=N-OH + H2O + HCl\text{R-C=O + NH}_2\text{OH·HCl} \xrightarrow{\text{base}} \text{R-C=N-OH + H}_2\text{O + HCl}

    The electron-withdrawing fluorine atoms enhance carbonyl electrophilicity, accelerating nucleophilic attack.

Optimization and Yields

  • Solvent Effects : Ethanol-water mixtures (3:1) improve solubility and reaction homogeneity.

  • Yield : 70–85% after recrystallization.

  • Purity : >95% by HPLC, confirmed via 1^1H NMR (δ 11.24 ppm, OH; δ 2.19 ppm, CH3_3).

Table 1: Classical Method Performance

ParameterValue
Reaction Temperature60–80°C
Time3–6 hours
Yield70–85%
Purity>95%
Key Citations

High-Pressure Synthesis

High-pressure methods enhance reaction rates and yields by favoring transition-state formation. This technique is particularly effective for sterically hindered or electron-deficient ketones.

Procedure

  • Reagents : 2',5'-Difluoroacetophenone, hydroxylamine hydrochloride, sodium acetate, ethanol.

  • Conditions : 100–150 MPa pressure at 50–75°C for 12–24 hours.

  • Advantages :

    • Reduces side reactions (e.g., over-oxidation).

    • Achieves near-quantitative conversion (>90%).

Comparative Analysis

  • Yield : 90–95% under optimal conditions.

  • Limitations : Requires specialized equipment, limiting scalability.

Table 2: High-Pressure vs. Classical Methods

MetricClassical MethodHigh-Pressure Method
Yield70–85%90–95%
Reaction Time3–6 hours12–24 hours
Equipment ComplexityLowHigh
ScalabilityIndustrialLaboratory-scale
Key Citations

Catalytic Ammoximation with Titanium-Silicalite (TS-1)

Ammoximation employs ammonia (NH3_3) and hydrogen peroxide (H2_2O2_2) in the presence of a titanium-silicalite catalyst. This method is advantageous for large-scale production due to its atom economy and mild conditions.

Reaction Design

  • Catalyst : TS-1 (titanium-silicalite-1).

  • Conditions : 40–120°C, NH3_3/H2_2O2_2 molar ratio 4:1–20:1, solvent-free or aqueous ethanol.

  • Mechanism :

    R-C=O + NH3+H2O2TS-1R-C=N-OH+2H2O\text{R-C=O + NH}_3 + \text{H}_2\text{O}_2 \xrightarrow{\text{TS-1}} \text{R-C=N-OH} + 2\text{H}_2\text{O}

    The TS-1 framework facilitates peroxide activation and selective oxime formation.

Performance Metrics

  • Yield : 80–88% with 99% selectivity.

  • Catalyst Reusability : >10 cycles without significant activity loss.

Table 3: Ammoximation Process Parameters

ParameterValue
Temperature40–120°C
NH3_3/H2_2O2_2 Ratio4:1–20:1
Catalyst Loading1–5 wt%
Yield80–88%
Key Citations

Comparative Evaluation of Methods

Cost-Benefit Analysis

  • Classical Method : Low-cost reagents but moderate yields.

  • High-Pressure : High yields offset by equipment costs.

  • Ammoximation : Scalable and eco-friendly but requires catalyst synthesis.

Industrial Applicability

  • Pharmaceuticals : Ammoximation preferred for purity and scalability.

  • Fine Chemicals : Classical method remains viable for small batches .

Chemical Reactions Analysis

Types of Reactions

2',5'-Difluoroacetophenone oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

2',5'-Difluoroacetophenone oxime, with the molecular formula C8H7F2NOC_8H_7F_2NO, exhibits unique properties due to the presence of fluorine atoms, which can enhance its reactivity and biological activity. The oxime functional group contributes to its potential as an intermediate in organic synthesis and pharmaceuticals.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    2',5'-Difluoroacetophenone oxime serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules. For example, it has been utilized in the development of selective serotonin receptor agonists, which are important in treating disorders such as obesity and depression .
  • Antimicrobial Activity :
    The compound has shown potential antimicrobial properties, making it a candidate for developing new antibacterial agents. Research indicates that derivatives of acetophenone oximes can exhibit significant activity against a range of pathogens, suggesting that 2',5'-difluoroacetophenone oxime might share similar properties .
  • Anti-inflammatory Effects :
    Compounds related to 2',5'-difluoroacetophenone oxime have been studied for their anti-inflammatory effects. These compounds can modulate inflammatory responses, making them candidates for treating conditions with an inflammatory component .

Synthetic Applications

  • Organic Synthesis :
    2',5'-Difluoroacetophenone oxime is used as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including cyclization and coupling reactions, leading to more complex structures .
  • Biocatalysis :
    Recent advancements in biocatalysis have highlighted the role of 2',5'-difluoroacetophenone oxime in enzyme-mediated reactions. These methods provide sustainable pathways for synthesizing active pharmaceutical ingredients while minimizing environmental impact .

Case Study 1: Synthesis of Selective Serotonin Receptor Agonists

In a study focusing on the synthesis of selective serotonin receptor agonists, researchers utilized 2',5'-difluoroacetophenone oxime as an intermediate. The study demonstrated how modifications to this compound led to derivatives with enhanced receptor selectivity and potency against obesity-related disorders .

Case Study 2: Antimicrobial Derivatives

A series of derivatives derived from 2',5'-difluoroacetophenone oxime were tested against various bacterial strains. The results indicated that certain modifications increased antimicrobial efficacy, suggesting pathways for developing new antibiotics based on this scaffold .

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalIntermediate for drug synthesisUsed in developing serotonin receptor agonists
AntimicrobialDevelopment of antibacterial agentsDerivatives showed significant activity
Organic SynthesisBuilding block for complex organic compoundsParticipates in cyclization and coupling reactions
BiocatalysisEnzyme-mediated synthesisSustainable methods for active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of 2',5'-Difluoroacetophenone oxime involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Di(1H-tetrazol-5-yl) Methanone Oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole)

  • Structural Features: These tetrazole-containing oximes feature extensive hydrogen-bonding networks, unlike 2',5'-difluoroacetophenone oxime, which relies on weaker intermolecular interactions.
  • Thermal Stability: Decomposition temperatures: 288.7°C (tetrazole oxime) and 247.6°C (hydrazonomethylene derivative), significantly higher than the parent ketone’s boiling point (190–191°C) . The enhanced stability is attributed to rigid hydrogen-bonded frameworks in tetrazole derivatives.

4′-Methoxyacetophenone Oxime (CAS 2475-92-5)

  • Electronic Effects: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing -F groups in 2',5'-difluoroacetophenone oxime.
  • Applications : Methoxy-substituted oximes are often used as intermediates in agrochemicals, whereas fluorinated oximes are prioritized in medicinal chemistry for improved metabolic stability .

3,5-Difluoroacetophenone Oxime

  • Substitution Pattern : The meta-fluorine positions (3',5') versus para/meta (2',5') in the target compound alter steric and electronic environments.
  • Safety Profile: Limited data exist for 3,5-difluoroacetophenone oxime, but its handling precautions (e.g., respiratory protection) suggest higher acute toxicity compared to 2',5'-difluoroacetophenone oxime .

2-Chloro-2',5'-Difluoroacetophenone (CAS 60468-36-2)

  • Reactivity : The chloro substituent increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic substitutions than the oxime derivative.
  • Molecular Weight : 190.57 g/mol (vs. 173.13 g/mol for the oxime), with similar density (1.233 g/cm³) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Decomposition Temp (°C) Key Features
2',5'-Difluoroacetophenone C₈H₆F₂O 156.13 190–191 - Parent ketone
2',5'-Difluoroacetophenone Oxime C₈H₆F₂NO 173.13 - Not reported Fluorinated oxime
Di(1H-tetrazol-5-yl) Methanone Oxime C₂H₂N₈O 210.12 - 288.7 High H-bonding
4′-Methoxyacetophenone Oxime C₉H₁₁NO₂ 165.19 - Not reported Electron-donating substituent
3,5-Difluoroacetophenone Oxime C₈H₆F₂NO 173.13 - Not reported Meta-fluorine substitution

Key Research Findings

Thermal Stability : Fluorinated oximes generally exhibit lower thermal stability than tetrazole-based oximes due to weaker intermolecular forces. However, fluorination improves resistance to enzymatic degradation, making them valuable in drug design .

Electronic Effects: Electron-withdrawing -F groups in 2',5'-difluoroacetophenone oxime reduce electron density at the oxime nitrogen, decreasing nucleophilicity compared to methoxy-substituted analogs .

Synthetic Utility: The α,α-difluoroacetophenone backbone (as in ) enables efficient Pd-catalyzed α-arylation, a reaction less feasible with non-fluorinated ketones .

Biological Activity

2',5'-Difluoroacetophenone oxime is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C9H8F2N2O
  • Molecular Weight: 171.14 g/mol
  • CAS Number: 149773-87-5

2',5'-Difluoroacetophenone oxime is synthesized from 2',5'-difluoroacetophenone and hydroxylamine hydrochloride, typically in the presence of a base such as sodium acetate. The reaction occurs under reflux conditions in aqueous or alcoholic media.

The biological activity of 2',5'-Difluoroacetophenone oxime is primarily attributed to its oxime functional group, which can form hydrogen bonds with biological molecules. This interaction may influence various biochemical pathways, enhancing the compound's stability and reactivity due to the presence of fluorine atoms on the aromatic ring.

Anticancer Properties

Research indicates that oxime derivatives exhibit significant anticancer activities. For instance, some studies have shown that compounds with oxime groups can inhibit various kinases involved in cancer progression. In particular, certain oximes have been reported to inhibit CDK2 and induce apoptosis in lung cancer cells .

Table 1: Anticancer Activity of Oxime Compounds

CompoundTarget KinaseIC50 (nM)Effect
Compound 1CDK2500Induces apoptosis
Compound 2DRAK1/224Inhibits cell proliferation
Compound 3FLT37.89Induces cell cycle arrest

Anti-inflammatory Effects

Oximes are also noted for their anti-inflammatory properties. For example, certain derivatives have been shown to inhibit NF-κB signaling pathways, which are crucial in mediating inflammatory responses . This suggests that 2',5'-Difluoroacetophenone oxime may possess similar anti-inflammatory capabilities.

Neuroprotective Effects

Studies have indicated that oximes can protect against neuronal apoptosis by modulating signaling pathways such as ERK and GSK-3β. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases and could position 2',5'-Difluoroacetophenone oxime as a candidate for further research in neuroprotection .

Case Studies and Research Findings

  • Study on Kinase Inhibition:
    A recent study highlighted the effectiveness of various oxime compounds in inhibiting kinases associated with cancer cell proliferation. The presence of the oxime group was essential for enhancing inhibitory activity against specific kinases like DRAK1/2 .
  • Inflammation and Oxidative Stress:
    Another study demonstrated that certain oximes could significantly reduce oxidative stress markers in cellular models, suggesting their potential use in treating conditions characterized by inflammation and oxidative damage .
  • Neuroprotective Mechanisms:
    Research has shown that oximes can prevent hippocampal cell death induced by lipopolysaccharides (LPS), indicating their role in neuroprotection through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β .

Q & A

Q. What are the common synthetic routes for preparing 2',5'-Difluoroacetophenone oxime, and how do their yields compare under varying conditions?

The synthesis of 2',5'-Difluoroacetophenone oxime typically involves two steps: (1) preparation of the ketone precursor (2',5'-Difluoroacetophenone) followed by (2) oxime formation.

  • Step 1 : 2',5'-Difluoroacetophenone is synthesized via Friedel-Crafts acylation using 2,5-difluorobenzene derivatives and acetyl chloride. highlights a similar route for 2'-chloro-4',5'-difluoroacetophenone, achieving ~80% yield under optimized conditions (excess acetyl chloride, AlCl₃ catalyst, and controlled temperature). For 2',5'-difluoroacetophenone, analogous methods yield 85–90% purity with a boiling point of 190–191°C .
  • Step 2 : Oxime formation is achieved by reacting the ketone with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux. Yields depend on pH (optimal range: pH 4–6) and reaction time (typically 4–6 hours) .

Q. Which spectroscopic techniques are most effective for characterizing 2',5'-Difluoroacetophenone oxime, and what key spectral markers should researchers focus on?

  • ¹H/¹³C NMR : The oxime proton (N–OH) appears as a broad singlet near δ 10–12 ppm. Fluorine substituents on the aromatic ring split signals into distinct doublets (e.g., J = 8–12 Hz for ortho-fluorine coupling) .
  • IR Spectroscopy : Key peaks include the C=N stretch (1600–1650 cm⁻¹) and O–H stretch (3200–3400 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak (m/z ≈ 171 for the oxime) and fragments corresponding to loss of –NH₂OH (m/z 155) confirm the structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of 2',5'-Difluoroacetophenone oxime in multi-step syntheses?

  • Friedel-Crafts Acylation : Use a 1.2:1 molar ratio of acetyl chloride to difluorobenzene derivative to minimize side reactions. Catalyst (AlCl₃) should be added incrementally to control exothermicity .
  • Oxime Formation : Adjust pH to 4–5 using acetate buffers to stabilize the hydroxylamine intermediate. Purify via steam distillation (for ketone precursor) and recrystallization (for oxime) to remove unreacted reagents .
  • Purity Monitoring : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to track impurities <1% .

Q. When encountering contradictions in reported spectral data (e.g., NMR shifts), what strategies can resolve discrepancies?

  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3',5'-Difluoroacetophenone oxime, CAS 123577-99-1) to identify substituent effects on chemical shifts .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and reconcile experimental vs. theoretical results .
  • Database Cross-Check : Utilize PubChem, Reaxys, and NIST Chemistry WebBook to verify spectral libraries .

Q. How does the oxime group influence the reactivity of 2',5'-Difluoroacetophenone compared to its ketone precursor?

  • Nucleophilic Reactivity : The oxime’s –NH₂OH group participates in condensation reactions (e.g., with aldehydes to form nitrones) and acts as a directing group in electrophilic aromatic substitution .
  • Stability : Oximes are prone to hydrolysis under acidic conditions. Stability studies (TGA/DSC) show decomposition onset at ~150°C, requiring storage at ≤4°C in inert atmospheres .
  • Biological Relevance : The oxime moiety enhances binding affinity in enzyme inhibition assays (e.g., acetylcholinesterase), making it valuable for drug discovery .

Q. What computational methods are recommended for predicting the reaction pathways of 2',5'-Difluoroacetophenone oxime in novel syntheses?

  • Mechanistic Studies : Apply Gaussian or ORCA software to model transition states and activation energies for oxime formation. Solvent effects (e.g., ethanol vs. DMF) can be simulated using the SMD continuum model .
  • Docking Simulations : Use AutoDock Vina to predict interactions between the oxime and biological targets (e.g., cytochrome P450 enzymes) .

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